3-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid
Description
3-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid is a 1,2,4-oxadiazole derivative featuring a 3-methylphenyl substituent at the 3-position of the heterocyclic ring and a propanoic acid moiety at the 5-position. The compound’s structure is confirmed by standard analytical techniques, including $ ^1H $ NMR, $ ^{13}C $ NMR, and HRMS, as seen in related oxadiazoles .
The 1,2,4-oxadiazole core is known for its metabolic stability and versatility in drug design, with applications in anti-inflammatory, antimicrobial, and pesticidal agents .
Properties
IUPAC Name |
3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-8-3-2-4-9(7-8)12-13-10(17-14-12)5-6-11(15)16/h2-4,7H,5-6H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XODDCJFEBMABKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30390168 | |
| Record name | 3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30390168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94192-16-2 | |
| Record name | 3-(3-Methylphenyl)-1,2,4-oxadiazole-5-propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94192-16-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30390168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Classical Synthesis via Arylamidoximes and Succinic Anhydride
The most widely reported method for synthesizing 3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid involves the reaction of arylamidoximes with succinic anhydride. This method has been detailed in multiple peer-reviewed studies and patents.
Reaction Scheme : Arylamidoxime (specifically 3-methylphenylamidoxime for the target compound) is reacted with succinic anhydride under heating conditions to form the corresponding 3-[3-(aryl)-1,2,4-oxadiazol-5-yl]propanoic acid.
Conditions : Traditionally, this reaction requires prolonged heating (several hours) in solvents such as dioxane or under reflux conditions. However, yields were initially low (2-4%) in early reports.
Improvements : A significant improvement was achieved by applying microwave irradiation, which drastically reduced reaction time and increased yields.
Microwave-Assisted Synthesis
Microwave irradiation has been demonstrated as an efficient, eco-friendly, and cost-effective method to synthesize these oxadiazole propanoic acids in high yields and short reaction times.
Procedure : A mixture of the appropriate arylamidoxime and succinic anhydride is subjected to focused microwave irradiation for approximately 2–10 minutes.
-
- Reaction time reduced from hours to minutes (2–3 min reported).
- Yields improved significantly (often quantitative).
- Simplified purification due to cleaner reaction profiles.
- Reduced solvent usage and energy consumption.
Example Data : For compounds analogous to this compound, microwave heating for 10 minutes in a domestic microwave oven yielded high-purity products suitable for further pharmacological evaluation.
Post-Synthesis Modifications and Characterization
Esterification : The free acids can be converted to their methyl esters by treatment with diazomethane in ether, yielding methyl 3-[3-(aryl)-1,2,4-oxadiazol-5-yl]propionates in nearly quantitative yields. This step is useful for characterization and further synthetic transformations.
Reaction Parameters and Optimization
| Parameter | Traditional Method | Microwave-Assisted Method |
|---|---|---|
| Reaction Time | Several hours (4–6 h reflux) | 2–10 minutes |
| Temperature | ~100–120 °C (reflux) | Controlled microwave power (~100–150 °C) |
| Solvent | Dioxane or similar organic solvents | Minimal solvent or solvent-free |
| Yield | Low (2–4%) | High (up to quantitative) |
| Purification | Complex, multiple steps | Simplified, often direct isolation |
| Environmental Impact | Higher solvent and energy use | Reduced solvent and energy use |
Mechanistic Insights and Theoretical Studies
Summary of Key Research Findings
The microwave-assisted method is currently the most effective preparation route for this compound, providing high yields in minutes rather than hours.
The starting materials, arylamidoximes and succinic anhydride, are readily available or easily synthesized, making this method practical for laboratory and potential industrial scale-up.
The synthesized acids have been shown to possess biological activities, which further justifies the development of efficient synthetic routes.
Chemical Reactions Analysis
Types of Reactions
3-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Conditions for substitution reactions often involve catalysts like palladium on carbon and solvents such as dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential as an anti-infective agent , exhibiting activity against various pathogens including bacteria and viruses. Its oxadiazole structure is often associated with enhanced biological activity due to its ability to interact with biological targets.
Case Study: Antibacterial Activity
A study evaluated the antibacterial effects of 3-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid against several strains of bacteria. Results indicated significant inhibition of bacterial growth at specific concentrations, suggesting its potential as a lead compound in antibiotic development.
Organic Synthesis
This compound serves as a building block in organic synthesis, facilitating the creation of more complex molecules. Its functional groups allow for various chemical reactions such as nucleophilic substitutions and cyclizations.
Table: Synthetic Routes
| Reaction Type | Conditions | Products |
|---|---|---|
| Nucleophilic Substitution | Base-catalyzed reaction | Derivatives with varied substituents |
| Cyclization | Heating under inert atmosphere | Cyclic compounds |
Material Science
The unique structural features of this compound make it suitable for developing novel materials with specific properties such as enhanced thermal stability or electrical conductivity.
Case Study: Polymer Composites
Research has shown that incorporating this compound into polymer matrices can improve mechanical properties and thermal resistance. This application is particularly valuable in the development of high-performance materials for industrial use.
Mechanism of Action
The mechanism of action of 3-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Key Observations:
- Substituent Effects : Electron-donating groups (e.g., methoxy in Compound 18) improve solubility, while halogens (e.g., bromo in Compound 19) enhance hydrophobicity for membrane penetration . The 3-methylphenyl group in the target compound may balance lipophilicity and steric effects.
- Synthetic Yields : Yields for oxadiazoles vary widely (40–63%), influenced by substituent bulk and purification challenges. The target compound’s synthesis would likely require optimization for comparable efficiency .
- Structural Features : Coplanarity between the oxadiazole and aromatic rings (e.g., pyridinyl derivative ) can enhance π-π stacking in target binding.
Physicochemical and Computational Data
- Solubility : The 4-methoxyphenyl analog (Compound 18) has higher solubility than bromophenyl derivatives due to polar interactions .
- Polar Surface Area : Sulfur-containing analogs (e.g., 2-{[3-(3-methylphenyl)-…]sulfanyl}acetic acid) exhibit increased polar surface areas, affecting bioavailability .
- Collision Cross-Section : Fluorinated derivatives (e.g., 4-fluoro-3-methylphenyl) are predicted to have distinct collision profiles in mass spectrometry .
Biological Activity
3-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- CAS Number : 94192-16-2
- Molecular Formula : C12H12N2O3
- Molecular Weight : 232.24 g/mol
- Purity : 95% .
The biological activity of this compound is primarily attributed to its interactions with various cellular pathways. The oxadiazole moiety is known for its ability to modulate biological targets through:
- Gene Expression Modulation : It has been shown to inhibit Rho/MRTF/SRF-mediated gene transcription, indicating a potential role in regulating cellular growth and differentiation .
- Antimicrobial Activity : Preliminary studies suggest that derivatives of oxadiazole compounds exhibit antibacterial and antifungal properties against various pathogens .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of oxadiazole derivatives. For instance:
- In vitro Testing : Compounds derived from oxadiazoles showed significant activity against Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 4.69 µM to 156.47 µM for different strains .
| Microorganism | MIC (µM) |
|---|---|
| Staphylococcus aureus | 5.64 |
| Escherichia coli | 2.33 |
| Bacillus subtilis | 4.69 |
| Candida albicans | 16.69 |
Cytotoxicity and Safety Profile
The cytotoxicity of this compound has been evaluated in various studies:
- Cell Viability Assays : No observable cytotoxicity was reported at concentrations up to 100 μM, indicating a favorable safety profile for further development .
Case Study 1: Anti-Fibrotic Properties
A study explored the anti-fibrotic effects of related oxadiazole compounds in a mouse model:
- Methodology : Mice were treated with bleomycin to induce dermal fibrosis.
- Findings : The treatment with oxadiazole derivatives significantly reduced connective tissue growth factor (CTGF) gene expression in vitro and mitigated fibrosis in vivo .
Case Study 2: Structure-Activity Relationship (SAR)
A comprehensive SAR study was conducted to optimize the biological activity of oxadiazole derivatives:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
